5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
The compound 5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE is a complex organic molecule featuring multiple functional groups, including fluorophenyl, nitro, pyrazolyl, and trifluoromethyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of flow chemistry techniques to control reaction conditions and avoid precipitation .
Chemical Reactions Analysis
Types of Reactions
5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The fluorophenyl and trifluoromethyl phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative .
Scientific Research Applications
5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE: has several scientific research applications:
Mechanism of Action
The mechanism by which 5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways . The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE: is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H11F4N5O3 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
5-[2-[(3-fluorophenyl)methyl]-5-nitropyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H11F4N5O3/c20-14-3-1-2-11(8-14)10-27-15(9-16(25-27)28(29)30)18-24-17(26-31-18)12-4-6-13(7-5-12)19(21,22)23/h1-9H,10H2 |
InChI Key |
QVBISKAPTMGDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CC(=N2)[N+](=O)[O-])C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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